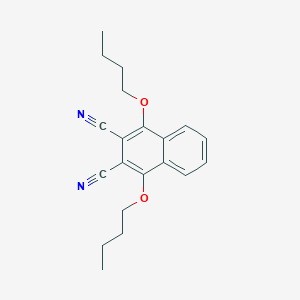

1,4-Dibutoxynaphthalene-2,3-dicarbonitrile

Description

Structure

2D Structure

Properties

IUPAC Name |

1,4-dibutoxynaphthalene-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-5-11-23-19-15-9-7-8-10-16(15)20(24-12-6-4-2)18(14-22)17(19)13-21/h7-10H,3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJSABMTZAXNKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C2=CC=CC=C21)OCCCC)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404268 | |

| Record name | 1,4-dibutoxynaphthalene-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116453-89-5 | |

| Record name | 1,4-dibutoxynaphthalene-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibutoxy-2,3-naphthalenedicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile, a functionalized naphthalene derivative. The document outlines a proposed synthetic protocol based on established chemical transformations and presents predicted characterization data to aid in the identification and quality control of the target compound.

Introduction

This compound is a member of the dialkoxynaphthalene dicarbonitrile family. These compounds are of interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties, as well as their potential as intermediates in the synthesis of more complex molecular architectures, such as phthalocyanine analogues. The presence of the dinitrile functional groups on the naphthalene core allows for further chemical modifications, making this class of compounds versatile building blocks. The butoxy chains enhance solubility in organic solvents, facilitating processing and handling.

This guide details a feasible synthetic route starting from the commercially available precursor, 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. Furthermore, it provides a comprehensive summary of the expected analytical data for the final product.

Synthesis of this compound

The synthesis of this compound is proposed to proceed via a Williamson ether synthesis. This method involves the O-alkylation of the precursor, 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile, with a suitable butylating agent, such as 1-bromobutane, in the presence of a base.

Proposed Synthetic Workflow

The overall synthetic and characterization workflow is depicted in the following diagram:

Caption: Synthetic and Characterization Workflow for this compound.

Experimental Protocol

Materials:

-

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

-

1-Bromobutane (2.5 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (3.0 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromobutane (2.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization Data

Physicochemical Properties

| Property | 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile (Starting Material) | This compound (Predicted) |

| Molecular Formula | C₁₂H₆N₂O₂ | C₂₀H₂₂N₂O₂ |

| Molecular Weight | 210.19 g/mol | 322.41 g/mol |

| Appearance | Powder, crystals, or chunks | Off-white to pale yellow solid |

| Melting Point | >300 °C[1][2] | 120-130 °C |

| CAS Number | 1018-79-7[1][2] | 116453-89-5 |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: CDCl₃

¹H NMR:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.20 - 8.10 | Multiplet | 2H | Aromatic-H (H-5, H-8) |

| ~ 7.70 - 7.60 | Multiplet | 2H | Aromatic-H (H-6, H-7) |

| ~ 4.20 | Triplet | 4H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~ 1.90 | Sextet | 4H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~ 1.60 | Sextet | 4H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~ 1.00 | Triplet | 6H | -O-CH₂-CH₂-CH₂-CH₃ |

¹³C NMR:

| Chemical Shift (ppm) | Assignment |

| ~ 150 | C-1, C-4 |

| ~ 130 | C-4a, C-8a |

| ~ 128 | C-6, C-7 |

| ~ 125 | C-5, C-8 |

| ~ 115 | -C ≡N |

| ~ 105 | C-2, C-3 |

| ~ 70 | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~ 32 | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~ 20 | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~ 14 | -O-CH₂-CH₂-CH₂-CH₃ |

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~ 2960-2850 | C-H stretch (aliphatic) |

| ~ 2225 | -C≡N stretch (nitrile) |

| ~ 1590, 1470 | C=C stretch (aromatic) |

| ~ 1270 | C-O stretch (aryl ether) |

| ~ 1100 | C-O stretch (alkyl ether) |

3.2.3. Mass Spectrometry (MS) (Predicted)

| m/z Value | Assignment |

| 322.17 | [M]⁺ (Molecular Ion) |

| 265.13 | [M - C₄H₉]⁺ (Loss of a butyl group) |

| 209.07 | [M - OC₄H₉]⁺ (Loss of a butoxy group) |

Logical Relationships in Characterization

The characterization of this compound follows a logical progression to confirm its identity and purity.

Caption: Logical Flow of Product Characterization.

Safety Information

The precursor, 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile, is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood. The safety profile of the final product, this compound, has not been fully established, and it should be handled with care, assuming it may have similar or other potential hazards.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The proposed Williamson ether synthesis is a high-yielding and reliable method for the preparation of this and similar dialkoxynaphthalene derivatives. The predicted analytical data serves as a benchmark for researchers to confirm the successful synthesis and purity of the target compound. Further experimental validation is required to confirm these predictions and to fully explore the potential applications of this molecule in various scientific and industrial fields.

References

Technical Guide: Physicochemical Properties and Synthetic Insights into 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibutoxynaphthalene-2,3-dicarbonitrile is a specialized organic compound featuring a naphthalene core functionalized with two butoxy groups and two nitrile groups. This substitution pattern imparts a unique combination of properties, including enhanced solubility in organic solvents and potential for interesting optical and electronic characteristics.[1] While detailed experimental data for this specific molecule is not extensively available in public literature, this guide provides a summary of its known properties, a proposed synthetic route based on related compounds, and a discussion of its potential biological significance in the context of similar molecular scaffolds.

Physicochemical Properties

Quantitative experimental data for this compound is scarce, likely due to its status as a research chemical available primarily through synthesis on demand.[2] However, its fundamental identifiers and some qualitative properties have been established.

| Property | Value/Description | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 116453-89-5 | [2] |

| Molecular Formula | C₂₀H₂₂N₂O₂ | [1] |

| Molecular Weight | 322.41 g/mol | Inferred from formula |

| Appearance | Not specified; likely a solid at room temperature. | Inferred |

| Solubility | Expected to have good solubility in common organic solvents due to the butoxy groups. | [1] |

| Spectroscopic Data | Analytical data such as LCMS, GCMS, HPLC, NMR, and FTIR are reportedly available from some suppliers upon synthesis. | [2] |

Experimental Protocols: Proposed Synthesis

Reaction Scheme:

References

An In-depth Technical Guide to the Solubility and Stability of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile is limited. This guide provides a framework for researchers to determine these properties through established experimental and computational methodologies.

Introduction

This compound is a naphthalene derivative with potential applications in materials science and as a pharmaceutical intermediate. A thorough understanding of its solubility and stability is paramount for its synthesis, formulation, and application. This technical guide outlines the current state of knowledge and provides detailed protocols for the experimental determination and computational prediction of these critical physicochemical properties.

While specific data for this compound is scarce, a patent for "Hybrid phthalocyanine derivatives and their uses" mentions its synthesis. The reaction involves the addition of this compound and tetrafluorophthalonitrile to a refluxing solution of lithium metal in 1-butanol under an argon atmosphere[1]. Another patent also describes a similar synthesis process where this compound is reacted with 2,3-dibromo-6,7-dicyanonaphthalene in the presence of lithium and 1-butanol[2]. These synthesis routes suggest the compound is stable under refluxing butanol conditions.

Physicochemical Properties (Predicted and Analogous Compounds)

Due to the lack of direct experimental data for this compound, we can infer some properties from its structure and from related compounds. The presence of two butoxy groups suggests it is a lipophilic molecule with low aqueous solubility. The dicarbonitrile groups are polar and can engage in dipole-dipole interactions.

Experimental Determination of Solubility

A systematic approach is necessary to determine the solubility of a poorly soluble compound like this compound.

General Experimental Protocol for Solubility Assessment

The following tiered approach can be used to determine the solubility in various solvents.

Table 1: Tiered Approach for Solubility Determination [3]

| Tier | Solvent System | Procedure |

| 1 | Aqueous Buffer (pH 7.4) | Start with a concentration of 20 mg/mL. If insoluble, proceed to the next tier. |

| 2 | Aqueous/Organic Co-solvents (e.g., Ethanol/Water, DMSO/Water) | Attempt to dissolve at 2 mg/mL. Vary the ratio of co-solvents. |

| 3 | Polar Aprotic Solvents (e.g., DMSO, DMF) | Attempt to dissolve at 200 mg/mL. |

| 4 | Nonpolar Organic Solvents (e.g., Toluene, Hexane) | Test solubility based on the "like dissolves like" principle. |

Detailed Methodology: Shake-Flask Method

The shake-flask method is the gold standard for solubility determination.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique (e.g., HPLC-UV, Mass Spectrometry).

Experimental Determination of Stability

Stability testing is crucial to understand the degradation pathways and establish a shelf-life for the compound.

General Protocol for Stability Assessment

Forced degradation studies are performed to identify potential degradation products and pathways. These studies expose the compound to conditions more severe than accelerated stability testing.

Table 2: Conditions for Forced Degradation Studies

| Condition | Description |

| Acid Hydrolysis | 0.1 N HCl at elevated temperature (e.g., 60°C) |

| Base Hydrolysis | 0.1 N NaOH at elevated temperature (e.g., 60°C) |

| Oxidation | 3% H₂O₂ at room temperature |

| Thermal Stress | Solid-state heating at a temperature below the melting point |

| Photostability | Exposure to light according to ICH Q1B guidelines |

Detailed Methodology: Long-Term and Accelerated Stability Studies

Following forced degradation, long-term and accelerated stability studies are conducted according to ICH guidelines.[4][5]

-

Sample Preparation: Prepare samples of this compound in the solid state and, if applicable, in solution.

-

Storage: Store the samples under the conditions specified in the ICH guidelines (see Table 3).

-

Analysis: At specified time points, withdraw samples and analyze for degradation products and any change in physical or chemical properties using a validated stability-indicating analytical method (typically HPLC).

Table 3: ICH Guideline Storage Conditions for Stability Testing

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide estimations of solubility.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use molecular descriptors to predict physicochemical properties. The Abraham solvation equation is a widely used model to estimate solubility in various organic solvents.[6]

Machine Learning Models

Machine learning algorithms can be trained on large datasets of known solubilities to predict the solubility of new compounds.[7][8] These models can use molecular fingerprints or calculated descriptors as input. Several online tools and software packages are available for this purpose.

Conclusion

References

- 1. CA2215727C - Hybrid phthalocyanine derivatives and their uses - Google Patents [patents.google.com]

- 2. US7083984B2 - Hybrid phthalocyanine derivatives and their uses - Google Patents [patents.google.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ICH Official web site : ICH [ich.org]

- 5. pharmtech.com [pharmtech.com]

- 6. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

Substituted 2,3-Dicyanonaphthalenes: A Technical Guide to Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Substituted 2,3-dicyanonaphthalenes represent a pivotal class of aromatic compounds, primarily serving as advanced precursors for the synthesis of naphthalocyanines. These larger macrocyclic molecules exhibit unique photophysical properties, making them highly valuable in materials science and medicine. Their strong absorbance in the near-infrared (NIR) region, an area of minimal biological chromophore absorption, positions them as ideal candidates for applications such as photodynamic therapy (PDT) and bio-imaging. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile molecular scaffold.

Synthesis of the 2,3-Dicyanonaphthalene Core

The foundational structure, 2,3-dicyanonaphthalene, is the starting point for more complex derivatives. Several synthetic routes have been established, with the reaction of α,α,α',α'-tetrabromo-o-xylene and fumaronitrile in dimethylformamide (DMF) being a common and effective method.[1][2] This approach provides the dicyanonaphthalene core, which can then be used to build naphthalocyanine macrocycles.

A notable variation involves the synthesis of 6-Bromo-2,3-Dicyanonaphthalene from o-xylene through a three-step process: electrophilic aromatic substitution, free radical halogenation, and an electrocyclic reaction.[3] This method highlights how substituents can be introduced onto the naphthalene ring system prior to the formation of the dinitrile, allowing for tailored properties in the final product.

Detailed Experimental Protocol: Synthesis of 2,3-Dicyanonaphthalene

The following protocol is adapted from established literature procedures.[1]

Materials:

-

α,α,α',α'-Tetrabromo-o-xylene (0.1 mole)

-

Fumaronitrile (0.17 mole)

-

Sodium Iodide (0.66 mole)

-

Anhydrous Dimethylformamide (DMF) (400 ml)

-

Ice water (800 g)

-

Sodium hydrogen sulfite (approx. 15 g)

-

Chloroform and Ethanol for recrystallization

Procedure:

-

Combine 0.1 mole of α,α,α',α'-tetrabromo-o-xylene, 0.17 mole of fumaronitrile, 0.66 mole of sodium iodide, and 400 ml of anhydrous dimethylformamide in a suitable reaction vessel.

-

Heat the mixture with stirring at 70°C to 80°C for 7 hours.

-

Pour the resulting reaction solution into 800 g of ice water to precipitate the product.

-

Add approximately 15 g of sodium hydrogen sulfite to the precipitate and allow the mixture to stand overnight. This step helps to remove any residual iodine.

-

Collect the precipitate by suction filtration and dry thoroughly.

-

Purify the crude product by recrystallization from a chloroform/ethanol solvent system to yield white crystals of 2,3-dicyanonaphthalene (Typical yield: 80%).

Synthetic Workflow Diagram

The synthesis of the parent 2,3-dicyanonaphthalene compound can be visualized as a straightforward workflow.

Physicochemical and Spectroscopic Data

The properties of 2,3-dicyanonaphthalenes are fundamental to their application. Substituents on the naphthalene ring can significantly alter these properties, including solubility, aggregation behavior, and electronic characteristics (absorption and emission wavelengths).[4][5][6] For instance, the introduction of bulky axial ligands to silicon naphthalocyanines, derived from these precursors, has been shown to optimize their photodynamic efficacy.[7]

Table 1: Physicochemical Properties of 2,3-Dicyanonaphthalene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₆N₂ | [2][8] |

| Molar Mass | 178.19 g/mol | [2][8] |

| Melting Point | 253-257 °C | [2] |

| Boiling Point | 300.41 °C (estimate) | [2] |

| Appearance | White to light yellow crystalline powder | [8] |

| Purity | >98.0% (GC) | [8] |

| Storage | Sealed in dry, room temperature | [2] |

Core Application: Precursors to Naphthalocyanines for Photodynamic Therapy

The most significant application of substituted 2,3-dicyanonaphthalenes is their role as building blocks for naphthalocyanines (Ncs).[9] Ncs are structural analogues of phthalocyanines (Pcs) with extended π-conjugation, which shifts their primary absorption (the Q-band) into the near-infrared (NIR) region (typically >750 nm).[7][9]

This NIR absorption is critical for medical applications like Photodynamic Therapy (PDT), as it falls within the "phototherapeutic window" where light can penetrate biological tissues most effectively.[7][9]

From Dicyanonaphthalene to Naphthalocyanine

The synthesis of a naphthalocyanine macrocycle typically involves the tetramerization of a substituted 2,3-dicyanonaphthalene derivative in the presence of a metal salt. This process creates a highly conjugated system capable of coordinating a central metal ion.

Mechanism of Photodynamic Therapy (PDT)

Once synthesized, metallo-naphthalocyanines can act as photosensitizers in PDT. The mechanism involves light activation of the photosensitizer, leading to the production of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces cell death in targeted tissues, such as tumors.[9][10]

The process can be summarized in the following steps:

-

Administration: The naphthalocyanine-based photosensitizer is administered and accumulates in the target tissue (e.g., a tumor).

-

Irradiation: The target tissue is irradiated with NIR light of a specific wavelength corresponding to the photosensitizer's Q-band absorption.

-

Excitation: The photosensitizer absorbs a photon, moving from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited photosensitizer undergoes intersystem crossing to a longer-lived excited triplet state (T₁).

-

Energy Transfer (Type II PDT): The photosensitizer in its triplet state transfers energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

-

Cellular Damage: Singlet oxygen rapidly reacts with and damages essential cellular components (lipids, proteins, nucleic acids), leading to apoptosis or necrosis of the target cells.[9]

Potential for Drug Development

While the primary application is in PDT, the broader family of naphthalene derivatives has shown a wide spectrum of biological activities, suggesting potential avenues for drug development using the 2,3-dicyanonaphthalene scaffold. Studies on related naphthalene compounds have reported:

-

Antimicrobial and Anticancer Activity: Naphthalene-based organoselenocyanates have demonstrated selective cytotoxicity against breast cancer cells and notable antimicrobial properties.[11]

-

Anti-inflammatory Activity: Certain naphthalene derivatives have been investigated for their ability to inhibit inflammatory responses.[12]

-

Antimycobacterial Activity: Ring-substituted naphthalene-1-carboxanilides have shown promising in vitro activity against Mycobacterium avium subsp. paratuberculosis.[13]

These findings suggest that novel substituted 2,3-dicyanonaphthalenes could be synthesized and screened for a variety of therapeutic applications beyond their use as photosensitizer precursors. The dicyano groups offer a site for further chemical modification, potentially leading to new classes of bioactive molecules.

Conclusion and Future Outlook

Substituted 2,3-dicyanonaphthalenes are enabling molecules of significant importance, particularly as precursors to advanced naphthalocyanine-based materials. Their synthesis is well-established, and their application in photodynamic therapy is a leading area of research. The ability to tune the photophysical and biological properties of the final naphthalocyanine products through substitution on the initial dicyanonaphthalene precursor is a key advantage.

Future research should focus on the synthesis and characterization of novel, functionalized 2,3-dicyanonaphthalene derivatives. Exploring the direct biological activities of these smaller precursors, beyond their role as synthetic intermediates, presents an exciting and underexplored frontier for drug discovery professionals. The development of more soluble and target-specific derivatives will continue to drive innovation in both medicinal chemistry and materials science.

References

- 1. prepchem.com [prepchem.com]

- 2. chembk.com [chembk.com]

- 3. Synthesis of 6-Bromo-2, 3-Dicyanonaphthalene as the staple in the preparation of naphthalocyanine compounds | Semantic Scholar [semanticscholar.org]

- 4. Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of the substitution position (2, 3 or 8) on the spectroscopic and photophysical properties of BODIPY dyes with a phenyl, styryl or phenylethynyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and photodynamic activities of silicon 2,3-naphthalocyanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cymitquimica.com [cymitquimica.com]

- 9. Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

A Theoretical Investigation into the Electronic Structure of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a comprehensive theoretical approach for elucidating the electronic structure of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile. In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. This document details a proposed methodology for quantum chemical calculations, presents hypothetical yet representative data for key electronic properties, and visualizes the computational workflow. The insights derived from such theoretical studies are invaluable for understanding the molecule's reactivity, photophysical properties, and potential applications in materials science and medicinal chemistry.

Introduction

This compound is a substituted naphthalene derivative with potential applications stemming from its aromatic core and electron-withdrawing nitrile groups, modulated by the electron-donating dibutoxy substituents. A thorough understanding of its electronic properties is crucial for predicting its behavior in various chemical environments and for the rational design of novel materials and therapeutic agents. This whitepaper presents a standard computational protocol for investigating these properties.

Proposed Computational Methodology

The electronic structure calculations detailed herein are proposed to be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The methodology is designed to provide a balance between computational cost and accuracy.

Geometry Optimization and Frequency Analysis

The initial step involves the optimization of the molecular geometry of this compound. This is crucial as the electronic properties are highly dependent on the molecular conformation.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides reliable results for organic molecules.

-

Basis Set: 6-311+G(d,p) is a triple-zeta basis set that includes diffuse functions (+) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

-

Solvation Model: To simulate a more realistic environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed, with a solvent like dichloromethane or water.

Following a successful geometry optimization, a frequency calculation at the same level of theory is performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Electronic Properties Calculation

With the optimized geometry, a series of calculations are performed to determine the key electronic properties.

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and electronic excitation properties.

-

Electrostatic Potential (ESP) Map: An ESP map is generated to visualize the charge distribution on the molecule's surface. This map is invaluable for identifying electrophilic and nucleophilic sites, thereby predicting intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to gain deeper insights into the bonding, charge distribution, and intramolecular interactions.

Hypothetical Data Presentation

The following tables summarize the type of quantitative data that would be obtained from the proposed computational study. Note: The values presented are illustrative and not the result of actual calculations.

Table 1: Key Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 Debye |

| Total Energy | -1234.5678 a.u. |

Table 2: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Value |

| Bond Length | C2-C3 | 1.38 Å |

| Bond Length | C2-CN | 1.45 Å |

| Bond Length | C1-O | 1.36 Å |

| Bond Angle | C1-C2-C3 | 120.5° |

| Dihedral Angle | C2-C1-O-C(butyl) | 85.0° |

Visualizations

Diagrams are essential for conceptualizing the computational workflow and the resulting electronic structure.

Caption: Computational workflow for determining electronic structure.

Caption: Conceptual diagram of HOMO-LUMO electron density distribution.

Conclusion

This technical guide has outlined a robust and standard computational methodology for the theoretical investigation of the electronic structure of this compound. By employing DFT calculations, it is possible to obtain valuable insights into the molecule's geometric and electronic properties. The hypothetical data and visualizations presented serve as a template for what can be expected from such a study. These theoretical predictions can guide further experimental work and accelerate the discovery and development of new applications for this class of molecules.

Technical Guide: Safety and Handling of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile (CAS No. 116453-89-5). Due to the limited availability of specific safety data for this compound, this document incorporates information from structurally similar chemicals, including naphthalene derivatives and dinitriles, to establish a comprehensive safety profile and robust handling procedures.

Chemical and Physical Properties

| Property | Inferred Data | Source (Analogous Compounds) |

| CAS Number | 116453-89-5 | SynHet[1] |

| Molecular Formula | C₂₂H₂₂N₂O₂ | Calculated |

| Appearance | Likely a solid powder or crystalline material. | Inferred from related naphthalene compounds.[2] |

| GHS Pictogram | GHS07 (Exclamation Mark) | SynHet[1] |

| Signal Word | Warning | Inferred from GHS07 pictogram. |

Hazard Identification and Classification

Based on the GHS07 pictogram and data from analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are likely to be:

-

Skin Irritation: Similar to other naphthalene derivatives.[3][4]

-

Eye Irritation: A common hazard for nitrile-containing compounds and naphthalene derivatives.[2][3][4]

-

Respiratory Tract Irritation: Inhalation of dust may cause irritation.[2][3]

-

Harmful if Swallowed: Oral toxicity is a potential concern.[3]

The following table summarizes the likely hazard classifications based on related compounds.

| Hazard Class | GHS Category | Basis of Classification (Analogous Compounds) |

| Skin Irritation | Category 2 | 1,4-Dihydroxy-2,3-naphthalenedicarbonitrile, 2,3-Naphthalenediol[2][3][4] |

| Eye Irritation | Category 2A | 1,4-Dihydroxy-2,3-naphthalenedicarbonitrile, 2,3-Naphthalenediol[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | 1,4-Dihydroxy-2,3-naphthalenedicarbonitrile[2] |

| Acute Oral Toxicity | Category 4 | 1,4-Dihydroxynaphthalene |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is essential. The following table outlines the recommended PPE when handling this compound.

| Protective Equipment | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use. | To prevent skin contact and irritation. |

| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. | To protect eyes from dust particles and splashes.[2] |

| Skin and Body Protection | Laboratory coat. For larger quantities or risk of significant exposure, consider additional protective clothing. | To prevent contamination of personal clothing and skin. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 (or better) particulate respirator is recommended. | To prevent inhalation of irritating dust.[2] |

Safe Handling Practices

-

Work in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Avoid generating dust.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

Storage

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as outlined in Section 3.1. Avoid breathing dust.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.[5][7]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow and Safety Diagram

The following diagram illustrates a standard workflow for handling this compound in a research setting, emphasizing key safety checkpoints.

Caption: Workflow for Safe Handling of this compound.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users of this compound supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before beginning any experimental work.

References

Commercial Availability and Technical Profile of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the commercial availability and purity of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile, a naphthalene derivative of interest in various research and development applications. The document also outlines general experimental approaches for its synthesis, purification, and analysis, based on methodologies for structurally related compounds, to assist researchers in its practical application.

Commercial Suppliers and Purity

This compound is available from a limited number of specialized chemical suppliers. The purity of the commercially available product can vary, with some suppliers offering high-purity grades suitable for demanding research applications. The following table summarizes the available information on commercial suppliers and their stated purity levels.

| Supplier | Stated Purity | Analytical Methods Mentioned |

| SynHet | 95% and >99% | LCMS, GCMS, HPLC, GC-FID, MS, CZE, UV-VIS, FTIR, NMR, Titration, CHNS Elemental Analysis[1] |

| CymitQuimica | 99% | Not specified[2] |

Note: It is crucial for researchers to request a certificate of analysis (CoA) from the supplier to obtain batch-specific purity data and to understand the methods used for quality control.

Experimental Protocols

Synthesis

The synthesis of this compound would likely start from a hydroxylated naphthalene precursor, such as 1,4-Dihydroxy-2,3-naphthalenedicarbonitrile. The dibutoxy groups can be introduced via a Williamson ether synthesis, where the hydroxyl groups are deprotonated with a suitable base to form alkoxides, which are then reacted with a butyl halide (e.g., 1-bromobutane).

A generalized workflow for the synthesis is presented below:

Purification

The purification of the crude product is essential to achieve the desired purity for research and development purposes. A common method for purifying organic compounds is recrystallization or column chromatography. For naphthalene derivatives, purification strategies often involve the use of adsorbents to remove impurities. A patented method for purifying dihydroxynaphthalene, a related precursor, involves the use of neutral alumina to remove sulfur-containing impurities.[3][4] This suggests that similar adsorbent-based purification techniques could be effective.

The following diagram illustrates a general purification workflow:

Quality Control and Analysis

To ensure the identity and purity of this compound, a suite of analytical techniques should be employed. The methods mentioned by commercial suppliers provide a good starting point for establishing a quality control workflow.

The logical flow for the analytical characterization would be as follows:

Applications in Drug Discovery and Research

The specific biological activity and signaling pathways associated with this compound are not extensively documented in publicly available literature. However, the naphthalene core is a common scaffold in medicinal chemistry, and related compounds, such as naphthalenones, have shown a wide range of biological activities, including anticancer and anti-inflammatory properties.[5]

For a novel compound like this compound, a typical drug discovery screening cascade would be initiated to identify potential therapeutic applications. This process involves a series of in vitro and in vivo assays to evaluate its biological effects.

The following diagram illustrates a generalized workflow for the initial screening of a novel compound in a drug discovery context:

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involving 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile. While direct experimental studies on this specific molecule are limited, this document extrapolates its potential reactivity based on the well-established chemistry of its core functional groups: the naphthalene ring, the butoxy ethers, and the vicinal dinitriles. This guide explores key reaction pathways including hydrolysis, reduction, cycloaddition, and metal-catalyzed cross-coupling, offering detailed mechanistic insights and generalized experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and application of novel naphthalene-based compounds in fields such as materials science and drug development.

Introduction

This compound is a polysubstituted aromatic compound with a unique combination of functional groups that suggest a rich and varied chemical reactivity. The electron-donating butoxy groups and the electron-withdrawing dinitrile substituents on the naphthalene core create a complex electronic environment, influencing the molecule's susceptibility to various transformations. This guide will systematically explore the probable reaction mechanisms, providing a theoretical framework for the practical application of this and structurally related molecules.

Core Reaction Mechanisms

Hydrolysis of the Nitrile Groups

The vicinal nitrile groups in this compound are susceptible to hydrolysis under acidic or basic conditions, leading to the formation of corresponding amides, carboxylic acids, or potentially cyclic imides.

Mechanism:

Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water, followed by tautomerization, yields an amide intermediate. Further hydrolysis of the amide leads to the carboxylic acid. In basic media, the hydroxide ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation steps lead to the amide and then the carboxylate. The proximity of the two nitrile groups may facilitate the formation of a cyclic intermediate.

Caption: Proposed mechanisms for the hydrolysis of the nitrile groups.

Reduction of the Nitrile Groups

The dinitrile functionality can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is significant for introducing basic centers into the molecule, which can be crucial for pharmaceutical applications.

Mechanism:

The reduction proceeds via nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbon of the nitrile. This initial addition is followed by a second hydride attack on the resulting imine intermediate. An aqueous workup then protonates the resulting diamine.

Caption: Proposed mechanism for the reduction of the nitrile groups.[1][2][3][4]

Cycloaddition Reactions

The naphthalene core, although aromatic, can participate in cycloaddition reactions, particularly under photochemical conditions or with highly reactive dienophiles. The electron-rich nature of the 1,4-dibutoxynaphthalene system may facilitate these reactions.

Mechanism:

A potential pathway is a [4+2] cycloaddition (Diels-Alder type reaction) where one of the rings of the naphthalene system acts as the diene. This typically requires activation, for example, through photolysis, to overcome the aromatic stabilization energy.

Caption: Generalized pathway for a [4+2] cycloaddition reaction.[5][6][7][8]

Synthesis of Phthalocyanine Analogues

The vicinal dinitrile groups are excellent precursors for the synthesis of phthalocyanine-like macrocycles. This is a tetramerization reaction, often templated by a metal ion, leading to highly conjugated systems with interesting photophysical properties.

Mechanism:

The reaction is typically initiated by a nucleophile, such as an alkoxide, which attacks one of the nitrile carbons. The resulting intermediate then attacks another phthalonitrile molecule, and this process continues in a chain reaction, ultimately leading to the formation of the macrocycle around a central metal ion.[9][10][11][12]

Caption: Generalized mechanism for phthalocyanine analogue synthesis.[9][10][11][12]

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following table provides representative data for analogous compounds to guide experimental design.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Nitrile Hydrolysis | Aromatic Nitrile | H₂SO₄, H₂O, reflux | Carboxylic Acid | 80-95 | General Textbook |

| Nitrile Reduction | Aromatic Dinitrile | LiAlH₄, THF; then H₂O | Diamine | 70-90 | [1] |

| Cycloaddition | Substituted Naphthalene | Dienophile, hv or heat | Cycloadduct | 50-80 | [5] |

| Phthalocyanine Synthesis | Phthalonitrile | Metal salt, high-boiling solvent, heat | Phthalocyanine | 30-60 | [9] |

| Suzuki Coupling | Aryl Halide | Arylboronic acid, Pd catalyst, base | Biaryl | 75-95 | [13] |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for reactions involving this compound.

General Protocol for Nitrile Hydrolysis (Acidic)

-

To a solution of the dinitrile (1 equivalent) in a suitable solvent (e.g., ethanol/water mixture), add concentrated sulfuric acid (excess).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and neutralize with a suitable base (e.g., NaOH solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Protocol for Nitrile Reduction with LiAlH₄

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (excess, typically 2-4 equivalents per nitrile group) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of the dinitrile (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash with THF.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diamine.

-

Purify the product as necessary.

General Protocol for Suzuki Cross-Coupling of a Halogenated Derivative

This protocol assumes a halogenated precursor to this compound.

-

To a reaction vessel, add the halo-naphthalene derivative (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane).

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[13][14][15][16][17]

Potential Applications in Drug Development

Substituted naphthalenes are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The functional groups of this compound offer several handles for further chemical modification, making it an attractive starting point for the synthesis of novel therapeutic agents.

-

Anticancer Agents: Naphthalene derivatives have been investigated for their potential as anticancer agents. The dinitrile moiety can be a precursor to various heterocyclic systems known to possess cytotoxic activity.[18][19][20]

-

Antimicrobial Agents: The introduction of amine functionalities through nitrile reduction can lead to compounds with potential antimicrobial properties.

-

Enzyme Inhibitors: The rigid naphthalene core can serve as a scaffold for designing specific enzyme inhibitors.

The potential biological activities of derivatives of this compound warrant further investigation.

Conclusion

This technical guide has outlined the probable fundamental reaction mechanisms of this compound based on the established reactivity of its constituent functional groups. While direct experimental data for this specific molecule is limited, the provided mechanistic insights, generalized protocols, and tabulated data for analogous systems offer a solid foundation for researchers to explore its chemistry. The versatility of its functional groups suggests that this compound and its derivatives hold significant promise for applications in materials science and drug discovery. Further experimental validation of the proposed reaction pathways is encouraged to fully elucidate the chemical behavior of this intriguing molecule.

References

- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Ch20: Reduction of Nitriles using LiAlH4 to amines [chem.ucalgary.ca]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o -silylaryl triflates - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03831A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Controlling the reactivity of phthalonitriles for the efficient synthesis of chiral phthalocyanines with self-assembly abilities - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01630G [pubs.rsc.org]

- 11. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05249G [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. researchgate.net [researchgate.net]

- 15. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. rsc.org [rsc.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. Design, synthesis, and biological evaluation of substituted naphthalene imides and diimides as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

experimental protocol for the synthesis of metal-free naphthalocyanine from 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of a metal-free naphthalocyanine from 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile. The described method is based on a base-promoted cyclotetramerization reaction in a high-boiling point solvent, a common and effective strategy for producing phthalocyanine and naphthalocyanine macrocycles.[1][2][3] This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis, materials science, and medicinal chemistry, particularly those interested in the development of photosensitizers for photodynamic therapy and other applications.

Introduction

Naphthalocyanines, structural analogues of phthalocyanines with extended π-conjugation, exhibit strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum. This property makes them highly attractive for applications in photodynamic therapy (PDT), where deeper tissue penetration of light is crucial for treating solid tumors. Metal-free naphthalocyanines are of particular interest as they can serve as versatile precursors for the synthesis of various metallo-naphthalocyanines, allowing for the fine-tuning of their photophysical and photochemical properties. The synthesis of these macrocycles typically involves the cyclotetramerization of the corresponding naphthalonitrile precursors.[3] This document outlines a robust protocol for the synthesis, purification, and characterization of metal-free naphthalocyanine derived from this compound.

Experimental Protocol

Materials and Reagents

-

This compound

-

Quinoline (anhydrous)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methanol

-

Ethanol (absolute)

-

N,N-Dimethylformamide (DMF)

-

Chloroform

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Silica Gel (for column chromatography)

-

Argon or Nitrogen gas (inert atmosphere)

Synthesis of Metal-Free Tetra(1,4-dibutoxy)naphthalocyanine

-

Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add this compound (e.g., 5.0 g, 1 equivalent).

-

Addition of Solvent and Base: Add anhydrous quinoline (e.g., 50 mL) to the flask. Stir the mixture under a slow stream of inert gas to dissolve the starting material. Add a catalytic amount of a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 0.5 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 238 °C for quinoline) and maintain this temperature for a period of 6 to 24 hours. The progress of the reaction can be monitored by the appearance of a dark green or blue color, characteristic of naphthalocyanine formation.

-

Isolation of the Crude Product: After the reaction is complete (as determined by thin-layer chromatography, if feasible), allow the mixture to cool to room temperature. Pour the dark reaction mixture into a large volume of methanol (e.g., 500 mL) with vigorous stirring.

-

Filtration and Washing: The precipitated solid is collected by vacuum filtration. The crude product is then washed extensively with hot ethanol to remove the high-boiling point solvent and other impurities.[4][5] This is followed by washing with water and then again with methanol. The solid is then dried under vacuum.

Purification Protocol

-

Soxhlet Extraction: The crude product can be further purified by Soxhlet extraction with solvents such as acetone and chloroform to remove any remaining unreacted starting material and side products.

-

Column Chromatography: For higher purity, the product can be purified by column chromatography on silica gel. A suitable eluent system would typically be a mixture of chloroform and methanol or toluene and DMF.

-

Acid Pasting (Optional): For removal of any trace metallic impurities, an "acid pasting" method can be employed.[6][7] The dried product is dissolved in a minimal amount of concentrated sulfuric acid with cooling in an ice bath. The resulting solution is then carefully poured into a large volume of ice-water with vigorous stirring to precipitate the purified metal-free naphthalocyanine. The precipitate is collected by filtration, washed thoroughly with deionized water until the filtrate is neutral, and then with methanol before being dried under vacuum.

Characterization Data

The synthesized metal-free naphthalocyanine should be characterized by standard spectroscopic methods to confirm its structure and purity.[1][8]

| Analysis | Expected Results |

| UV-Vis Spectroscopy | In a suitable solvent (e.g., Chloroform or DMF), the spectrum should exhibit a characteristic intense Q-band in the near-infrared region (typically >700 nm) and a Soret (or B) band at a shorter wavelength (around 300-400 nm). Due to the metal-free nature, the Q-band is often split into two distinct peaks.[8] |

| FT-IR Spectroscopy | The spectrum should show the disappearance of the nitrile (C≡N) stretching vibration from the starting material (around 2230 cm⁻¹). Appearance of characteristic N-H stretching and bending vibrations for the inner core protons of the metal-free macrocycle.[9] |

| ¹H NMR Spectroscopy | The spectrum should show characteristic signals for the aromatic protons on the naphthalene units and the aliphatic protons of the butoxy chains. A key feature for the metal-free naphthalocyanine is the appearance of a broad, upfield signal corresponding to the inner N-H protons. |

| Mass Spectrometry | The mass spectrum (e.g., MALDI-TOF or ESI-MS) should show a molecular ion peak corresponding to the calculated mass of the metal-free tetra(1,4-dibutoxy)naphthalocyanine. |

Experimental Workflow Diagram

Caption: Workflow for the synthesis, purification, and characterization of metal-free naphthalocyanine.

Cyclotetramerization Reaction Mechanism

The formation of the naphthalocyanine macrocycle proceeds via a base-catalyzed cyclotetramerization of the naphthalonitrile precursor.

References

- 1. research.itu.edu.tr [research.itu.edu.tr]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. α- and β-Substituted Metal-Free Phthalocyanines: Synthesis, Photophysical and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04064B [pubs.rsc.org]

Application Notes and Protocols for 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile in Near-Infrared (NIR) Absorbing Dyes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile as a key precursor in the synthesis of a versatile class of near-infrared (NIR) absorbing dyes. These dyes, specifically 1,4,8,11,15,18,22,25-octabutoxy-naphthalocyanines and their metal complexes, exhibit strong absorption in the NIR region (750-900 nm), making them highly valuable for a range of advanced applications, particularly in the biomedical field. Their robust photophysical properties and amenability to structural modification allow for the fine-tuning of their characteristics to suit specific needs in areas such as photothermal therapy, photoacoustic imaging, and other NIR-based technologies.

I. Application Notes

The primary application of this compound is in the synthesis of octabutoxy-substituted naphthalocyanines (Nc). The eight butoxy groups enhance the solubility of the otherwise poorly soluble naphthalocyanine macrocycle in organic solvents, facilitating its processing and formulation. The extended π-conjugated system of the naphthalocyanine core is responsible for the intense absorption of light in the near-infrared spectrum.

Key Applications:

-

Photothermal Therapy (PTT): Naphthalocyanine dyes derived from this precursor are excellent photothermal agents. Upon irradiation with NIR light, these molecules efficiently convert the absorbed light energy into heat, leading to localized hyperthermia that can induce apoptosis and necrosis in targeted cancer cells. The deep tissue penetration of NIR light makes these dyes suitable for treating solid tumors.

-

Photoacoustic Imaging (PAI): These naphthalocyanine-based dyes serve as highly effective contrast agents for photoacoustic imaging. Their strong absorption in the NIR region generates a robust photoacoustic signal upon laser excitation, enabling high-resolution imaging of biological tissues with enhanced contrast. This is particularly useful for visualizing tumor vasculature and monitoring therapeutic response.

-

Fluorescence Imaging: While their primary application is often non-radiative, some metal complexes, notably the zinc(II) naphthalocyanine, exhibit NIR fluorescence, allowing for their use in fluorescence-based bioimaging.

-

Theranostics: The dual capabilities of these dyes for both imaging (PAI and fluorescence) and therapy (PTT) make them promising candidates for theranostic applications, where a single agent can be used for diagnosis, therapy guidance, and monitoring of treatment efficacy.

To enhance their biocompatibility and enable systemic delivery for in vivo applications, these hydrophobic naphthalocyanine dyes are often encapsulated within biocompatible nanoparticles, such as polymeric micelles or liposomes. This formulation strategy improves their aqueous solubility, prolongs circulation time, and can facilitate passive or active targeting to tumor tissues.

II. Data Presentation

The photophysical properties of NIR dyes derived from this compound are summarized in the table below. The choice of the central metal atom in the naphthalocyanine macrocycle significantly influences these properties.

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (log ε) | Fluorescence Quantum Yield (ΦF) | Reference |

| Metal-Free Octabutoxy-Naphthalocyanine | Toluene | 870 | 5.3 | - | |

| Zinc(II) Octabutoxy-Naphthalocyanine | Toluene | 848 | 5.4 | 0.07 | |

| Cobalt(II) Octabutoxy-Naphthalocyanine | Toluene | 821 | 5.3 | - | |

| Nickel(II) Octabutoxy-Naphthalocyanine | Toluene | 844 | 5.4 | - | |

| Palladium(II) Octabutoxy-Naphthalocyanine | Toluene | 827 | 5.4 | - | |

| Platinum(II) Octabutoxy-Naphthalocyanine | Toluene | 825 | 5.4 | - | |

| Copper(II) Octabutoxy-Naphthalocyanine | - | ~870 | - | - |

III. Experimental Protocols

Protocol 1: Synthesis of Metal-Free 1,4,8,11,15,18,22,25-Octabutoxy-Naphthalocyanine (H₂Nc(OBu)₈)

This protocol describes the cyclotetramerization of this compound to form the metal-free naphthalocyanine macrocycle.

Materials:

-

This compound

-

Lithium metal

-

Dry isoamyl alcohol

-

Glacial acetic acid

-

Methanol

-

Chloroform

-

Silica gel for column chromatography

-

Argon or Nitrogen gas supply

Procedure:

-

A solution of lithium isoamyl-alkoxide is prepared by carefully adding small pieces of lithium metal to dry isoamyl alcohol under an inert atmosphere (e.g., argon) and heating gently until all the lithium has reacted.

-

This compound is added to the freshly prepared lithium alkoxide solution.

-

The reaction mixture is heated to reflux under an inert atmosphere for 4-6 hours. The progress of the reaction can be monitored by the appearance of a deep green color.

-

After cooling to room temperature, the reaction is quenched by the slow addition of glacial acetic acid to neutralize the excess base.

-

The solvent is removed under reduced pressure.

-

The crude product is washed extensively with methanol to remove impurities.

-

The solid residue is dissolved in a minimal amount of chloroform and purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and chloroform).

-

The fractions containing the pure metal-free naphthalocyanine (typically the main green band) are collected, and the solvent is evaporated to yield the product as a dark green solid.

-

The product is characterized by UV-Vis spectroscopy, ¹H NMR, and mass spectrometry.

Protocol 2: Synthesis of Zinc(II) 1,4,8,11,15,18,22,25-Octabutoxy-Naphthalocyanine (ZnNc(OBu)₈)

This protocol outlines the insertion of zinc into the metal-free naphthalocyanine macrocycle. A similar procedure can be adapted for other metal salts.

Materials:

-

Metal-Free 1,4,8,11,15,18,22,25-Octabutoxy-Naphthalocyanine (H₂Nc(OBu)₈)

-

Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

-

Dry isoamyl alcohol

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)

-

Methanol

-

Chloroform

-

Silica gel for column chromatography

-

Argon or Nitrogen gas supply

Procedure:

-

A mixture of H₂Nc(OBu)₈, an excess of Zn(OAc)₂·2H₂O (e.g., 4-5 equivalents), and a catalytic amount of DBU is suspended in dry isoamyl alcohol.

-

The mixture is refluxed under an inert atmosphere for 6-8 hours. The reaction progress can be monitored by UV-Vis spectroscopy, observing the shift in the Q-band maximum.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is washed with methanol to remove excess metal salt and other impurities.

-

The solid is dissolved in chloroform and purified by column chromatography on silica gel.

-

The main green fraction containing the zinc naphthalocyanine is collected, and the solvent is evaporated to give the product as a green solid.

-

The final product is characterized by UV-Vis spectroscopy, ¹H NMR, and mass spectrometry to confirm the metal insertion.

Protocol 3: Formulation of Naphthalocyanine-Loaded Polymeric Micelles

This protocol describes the encapsulation of the hydrophobic naphthalocyanine dye into PEG-PCL micelles for biomedical applications.

Materials:

-

Naphthalocyanine dye (e.g., ZnNc(OBu)₈ or CuNc(OBu)₈)

-

Poly(ethylene glycol)-block-poly(caprolactone) (PEG-PCL) copolymer

-

Tetrahydrofuran (THF)

-

Deionized water

-

Bath sonicator

Procedure:

-

Dissolve 1.5 mg of the naphthalocyanine dye in 200 µL of THF.

-

In a separate vial, prepare a 50 mg/mL solution of PEG-PCL in THF.

-

Add 80 µL of the PEG-PCL solution to the naphthalocyanine solution and vortex thoroughly.

-

Pipette the resulting organic mixture into a glass vial containing 4 mL of deionized water.

-

Sonicate the mixture in a water bath sonicator for 5-10 minutes until a homogenous colloidal suspension is formed.

-

The resulting micelle solution can be further purified by filtration or dialysis to remove any non-encapsulated dye.

Protocol 4: In Vitro Photothermal Therapy Assay

This protocol outlines a method to evaluate the photothermal efficacy of the naphthalocyanine-loaded micelles in a cell culture model.

Materials:

-

Naphthalocyanine-loaded micelles

-

Cancer cell line (e.g., 4T1, HeLa)

-

Cell culture medium

-

96-well plates

-

NIR laser (e.g., 808 nm)

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with fresh medium containing various concentrations of the naphthalocyanine-loaded micelles.

-

Incubate the cells with the micelles for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

-

Irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²) for a set duration (e.g., 5-10 minutes). Include control groups with no micelles and no laser irradiation.

-

After irradiation, return the plate to the incubator for 24 hours.

-

Assess cell viability using a standard cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader to determine the percentage of cell death induced by the photothermal treatment.

IV. Visualizations

Caption: General synthesis workflow for naphthalocyanine dyes.

Caption: Mechanism of action for PTT using naphthalocyanine dyes.

Caption: Experimental workflow for photoacoustic imaging.

Application Notes and Protocol: Purification of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the purification of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile using column chromatography. This protocol is designed to facilitate the isolation of the target compound from reaction byproducts and unreacted starting materials, ensuring high purity for subsequent applications in research and development.

Introduction

This compound is a molecule of interest in various fields of chemical research. Its purification is a critical step to ensure the reliability and reproducibility of experimental results. Column chromatography is a widely used technique for the separation and purification of individual compounds from a mixture.[1][2][3] This method relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[1][2] The choice of stationary phase, typically silica gel or alumina, and the solvent system (mobile phase) are crucial for achieving optimal separation.[1][4][5]

Principle of Separation

Column chromatography separates compounds based on their polarity. A solid adsorbent, the stationary phase, is packed into a vertical column.[2] The crude mixture is loaded onto the top of the column and a liquid solvent, the mobile phase, is passed through the column.[2] Compounds in the mixture interact differently with the stationary and mobile phases.[2] Less polar compounds have a weaker affinity for the polar stationary phase and will travel down the column more quickly with the mobile phase.[3] Conversely, more polar compounds will adhere more strongly to the stationary phase and elute later.[3] By systematically collecting fractions of the eluting solvent, the separated compounds can be isolated.

Experimental Protocol

This protocol outlines the purification of this compound on a laboratory scale.

Materials and Equipment

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Dichloromethane (ACS grade or higher)

-

Thin-Layer Chromatography (TLC) plates (silica gel coated)

-

Cotton or glass wool

-

Sand (washed)

Equipment:

-

Glass chromatography column

-

Separatory funnel or solvent reservoir

-

Beakers and Erlenmeyer flasks

-

Test tubes or fraction collector vials

-

TLC developing chamber

-

UV lamp (254 nm and/or 365 nm)

-

Rotary evaporator

-

Heating mantle or hot plate (optional, for solvent removal)

Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[5] This will provide a preview of the separation and help in selecting the appropriate mobile phase.

-

Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate.

-

Development: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

-

Visualization: Visualize the separated spots under a UV lamp.

-

Optimal Rf: The ideal solvent system should provide a good separation of the desired compound from impurities, with the target compound having an Rf value of approximately 0.25-0.35.[5]

Column Preparation (Slurry Packing Method)

-

Column Setup: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand on top of the plug.

-

Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). The amount of silica gel should be 20-50 times the weight of the crude sample.[1]

-

Packing the Column: Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

-

Equilibration: Allow the silica gel to settle, and then add more of the mobile phase. Let the solvent run through the column until the packing is firm and stable. The solvent level should never drop below the top of the silica gel.[1]

Sample Loading

-

Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

-

Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, taking care not to disturb the silica gel bed.

Elution and Fraction Collection

-

Initial Elution: Begin eluting the column with the low-polarity mobile phase determined by TLC.

-